molecular formula C10H10ClNO3 B8716602 N-(2-Carbomethoxy-6-chlorophenyl)acetamide CAS No. 138825-97-5

N-(2-Carbomethoxy-6-chlorophenyl)acetamide

Cat. No. B8716602
M. Wt: 227.64 g/mol
InChI Key: LTDYZRZKAOZWKM-UHFFFAOYSA-N
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Patent
US05068392

Procedure details

In a hydrogenation apparatus was placed 3.1 g of N-(2-carbomethoxy-4-bromo-6-chlorophenyl)acetamide and 100 mL of ethanol. The apparatus was purged with nitrogen and 0.1 g of 10 percent palladium on charcoal was added. The mixture was agitated under a hydrogen atmosphere at 40 psig for 2 hr at ambient temperature. The mixture was filtered to remove the catalyst, and the solvent was removed from the filtrate under reduced pressure. The product was purified by elution from a silica gel column using a gradient of 9:1 to 1:1 methylene chloride : ethyl acetate as the eluent to give 1.8 g of white solid (m.p. 135°-136° C.). 1H NMR (acetoned d6 +CDCl3) δ7.92 (d with fine coupling, 8.0 Hz, lH), 7.74 (d with fine coupling, 8.0 Hz, 1H), 7.46 (t, 8.0 HZ, 1H), 3.98 (s, 3H, OCH3), 2.55 (s, 3H, COCH3).
Name
N-(2-carbomethoxy-4-bromo-6-chlorophenyl)acetamide
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[C:9](Br)[CH:8]=[C:7]([Cl:12])[C:6]=1[NH:13][C:14](=[O:16])[CH3:15])([O:3][CH3:4])=[O:2]>C(O)C>[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([Cl:12])[C:6]=1[NH:13][C:14](=[O:16])[CH3:15])([O:3][CH3:4])=[O:2]

Inputs

Step One
Name
N-(2-carbomethoxy-4-bromo-6-chlorophenyl)acetamide
Quantity
3.1 g
Type
reactant
Smiles
C(=O)(OC)C1=C(C(=CC(=C1)Br)Cl)NC(C)=O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was agitated under a hydrogen atmosphere at 40 psig for 2 hr at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The apparatus was purged with nitrogen and 0.1 g of 10 percent palladium on charcoal
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
CUSTOM
Type
CUSTOM
Details
the solvent was removed from the filtrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
The product was purified by elution from a silica gel column

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(=O)(OC)C1=C(C(=CC=C1)Cl)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: CALCULATEDPERCENTYIELD 78.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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